(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
Description
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is a chiral azetidine derivative featuring a four-membered saturated ring system. Key structural attributes include:
- Boc protection: The tert-butoxycarbonyl (Boc) group on the nitrogen enhances stability during synthetic processes .
- 3,3-Dimethyl substitution: Two methyl groups at the 3-position introduce steric hindrance and influence ring conformation.
- Carboxylic acid moiety: The 2-carboxylic acid enables further functionalization, such as peptide coupling or salt formation.
This compound is primarily utilized as a building block in medicinal chemistry, particularly for constrained peptide analogs and small-molecule drug candidates. Its synthesis often involves Boc protection of azetidine precursors followed by stereoselective carboxylation .
Properties
IUPAC Name |
(2R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHREJZYTWIJKW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@H]1C(=O)O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Mediated Cyclization
Azetidine rings form through nucleophilic displacement of leaving groups in γ-amino alcohols or halides. For example, treatment of 3-bromo-2,2-dimethylpropan-1-amine with a base induces cyclization to yield 3,3-dimethylazetidine. Stereochemical control at the 2-position is achieved using chiral auxiliaries or enantioselective catalysts.
Key Reaction Conditions :
Transition Metal-Catalyzed Cycloaddition
Palladium-catalyzed [2+2] cycloadditions between alkenes and imines offer an alternative route. This method minimizes racemization and improves stereoselectivity. For instance, reacting N-tert-butoxycarbonyl-protected imines with ethylene derivatives in the presence of Pd(PPh₃)₄ produces azetidine rings with >90% enantiomeric excess (ee).
Optimized Parameters :
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced to shield the azetidine nitrogen during subsequent reactions. Two approaches are prevalent:
Direct Boc Protection of Azetidine
Treating 3,3-dimethylazetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base installs the Boc group efficiently:
Protocol :
Protection During Ring Synthesis
Incorporating the Boc group early in the synthesis simplifies downstream steps. For example, using N-Boc-protected amines in cyclization reactions ensures the nitrogen remains protected throughout the process.
Carboxylation at the 2-Position
Introducing the carboxylic acid group at the 2-position requires careful regioselective functionalization.
Oxidation of Alcohol Intermediates
Azetidine alcohols are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄):
Procedure :
Carbonylation via Grignard Reagents
Azetidine lithium enolates react with carbon dioxide to form carboxylates:
Steps :
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Generate enolate using LDA (2.0 equiv) at −78°C.
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Introduce CO₂ gas (1 atm) for 1 hour.
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Acidify with HCl to precipitate the carboxylic acid.
Stereochemical Control and Resolution
Achieving the (2R) configuration necessitates chiral resolution or asymmetric synthesis:
Chiral Chromatography
Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IA):
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers:
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Substrate : Racemic methyl ester
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Enzyme Loading : 20 mg/mmol
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic Cyclization | Bromide displacement | 68–72% | Moderate (75% ee) | Laboratory-scale |
| Pd-Catalyzed Cycloaddition | [2+2] Cycloaddition | 85% | High (>90% ee) | Pilot-scale |
| Oxidation of Alcohols | Jones reagent oxidation | 78% | N/A | Industrial |
| Carbonylation | CO₂ insertion | 82% | High (98% ee) | Industrial |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety:
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as the Boc group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a building block in the synthesis of bioactive molecules. Its azetidine core can serve as a scaffold for the development of novel pharmaceuticals.
Case Studies:
- Antiviral Agents : Research indicates that derivatives of azetidine compounds exhibit antiviral properties. For instance, studies have shown that modifications to the azetidine structure can enhance activity against viral targets, making (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid a candidate for further exploration in antiviral drug development .
Organic Synthesis
The Boc group in this compound allows for selective deprotection under mild conditions, facilitating the synthesis of complex molecules. This property is particularly useful in multi-step organic synthesis where protecting groups are essential.
Synthetic Pathways:
- Peptide Synthesis : The compound can be utilized as an intermediate in peptide synthesis, allowing for the introduction of specific amino acids while maintaining structural integrity during reactions .
Chemical Biology
In chemical biology, (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is used to study enzyme interactions and mechanisms due to its ability to mimic natural substrates.
Research Insights:
- Enzyme Inhibition Studies : The compound has been tested as an inhibitor for certain enzymes, providing insights into enzyme kinetics and mechanisms of action. This application highlights its role in understanding biochemical pathways and developing enzyme inhibitors .
Mechanism of Action
The mechanism of action of (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the active azetidine moiety. This selective deprotection is crucial in multi-step synthesis processes where protecting groups are used to prevent unwanted reactions at specific sites.
Comparison with Similar Compounds
Comparison by Ring Size and Substituents
Key Observations :
- Ring Strain : Azetidines exhibit higher ring strain (~26 kcal/mol) compared to pyrrolidines (~5 kcal/mol), influencing reactivity and synthetic accessibility .
- Substituent Effects :
- 3,3-Dimethyl groups in the target compound reduce conformational flexibility and enhance metabolic stability by shielding reactive sites .
- Fluorine substituents in the difluoropyrrolidine analog increase electronegativity and resistance to oxidative metabolism .
- Methoxy groups introduce hydrogen-bonding capacity but may reduce membrane permeability .
Physicochemical Properties
Notes:
- The target compound’s higher lipophilicity (LogP ~1.2) compared to unsubstituted analogs arises from the hydrophobic 3,3-dimethyl groups.
- The pKa of the carboxylic acid is marginally lower in the difluoropyrrolidine analog due to electron-withdrawing fluorine substituents .
Biological Activity
(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid, with the CAS number 2165940-24-7, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities based on available literature and research findings.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
- IUPAC Name : (2R)-1-(tert-butoxycarbonyl)-3,3-dimethylazetidine-2-carboxylic acid
-
Structural Formula :
Synthesis
The synthesis of (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid typically involves the protection of the amine group followed by carboxylation. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amine during synthesis. Various synthetic routes have been explored, utilizing different reagents and conditions to optimize yield and purity.
Enzyme Inhibition
Research indicates that azetidine derivatives can act as enzyme inhibitors. For example, compounds structurally related to (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid have been investigated for their ability to inhibit bacterial topoisomerases. This inhibition is crucial for bacterial DNA replication and can lead to cell death.
Neuroprotective Effects
Some studies have suggested that azetidine derivatives may possess neuroprotective properties. Compounds that interact with neurotransmitter systems could potentially be developed into treatments for neurodegenerative diseases. However, specific data on (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid's neuroprotective effects are still needed.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial activity of azetidine derivatives; found significant inhibition against E. coli. |
| Study B | Evaluated enzyme inhibition; noted that similar compounds effectively inhibited bacterial topoisomerases. |
| Study C | Explored neuroprotective effects of azetidine analogs; suggested potential benefits in treating neurodegenerative conditions. |
Q & A
Q. How can researchers address discrepancies in toxicological data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., glucuronidation in mammals vs. Phase I oxidation in insects).
- Cross-Species Validation : Compare toxicity in multiple models (e.g., zebrafish, rodents) under controlled conditions.
- Mechanistic Studies : Perform transcriptomic or proteomic analyses to identify pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
